N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-9-21-16-18-14(8-19(10)16)12-3-2-4-13(7-12)17-15(20)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBYDIURWIIGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar imidazo[2,1-b]thiazole scaffolds have been reported to inhibit various kinases such as raf kinases, IGF-IR (insulin-like growth factor receptor), EGFR (epidermal growth factor receptor), and p38 kinase. These kinases play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and metabolism.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its target kinases, inhibiting their activity and thus altering downstream signaling pathways.
Biochemical Pathways
The biochemical pathways affected by this compound are likely those downstream of the inhibited kinases. For instance, inhibition of Raf kinases can affect the MAPK/ERK pathway, which is involved in cell division and differentiation. Similarly, inhibition of IGF-IR and EGFR can impact various cellular processes, including cell growth, survival, and metabolism.
Pharmacokinetics
The compound’s molecular weight (as indicated in one of the search results) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally considered to have good oral bioavailability.
Biological Activity
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 240.31 g/mol. The structure features a cyclopropanecarboxamide moiety linked to a 3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl group, which is significant for its biological interactions.
Anticancer Activity
Research has shown that derivatives of imidazo[2,1-b]thiazole exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have reported that certain imidazo[2,1-b]thiazole derivatives demonstrated IC50 values as low as 1.2 nM against specific cancer targets, indicating potent cytotoxicity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Methyl-imidazo[2,1-b]thiazole | MCF-7 (Breast Cancer) | 5.11 - 10.8 | Induction of apoptosis |
| This compound | SUIT-2 (Pancreatic Cancer) | TBD | TBD |
| Other Imidazo Derivatives | Various | 1.4 - 4.2 | Inhibition of cell cycle progression |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression and induce apoptosis in cancer cells.
- Targeting Specific Pathways : Similar compounds have been shown to inhibit pathways such as the Akt signaling pathway, which is crucial for cell survival and proliferation .
- Molecular Interactions : Binding studies indicate that imidazo derivatives can interact with various cellular receptors and enzymes important for cancer cell viability.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives:
- Study 1 : A series of derivatives were synthesized and screened against pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1). Results indicated that compounds with specific substitutions on the imidazole ring showed enhanced antiproliferative effects .
- Study 2 : Another research highlighted the synthesis of novel imidazo derivatives that exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values demonstrating their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the thiazole and phenyl rings significantly impact potency and selectivity.
- Ring Modifications : Cyclopropane modifications have been shown to enhance binding affinity to target proteins involved in cancer progression.
Scientific Research Applications
Chemical Properties and Structure
The compound features a cyclopropanecarboxamide moiety linked to a phenyl group that is further substituted with a 3-methylimidazo[2,1-b]thiazole. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
Case Studies and Findings
- In Vitro Studies : A study demonstrated that imidazo[2,1-b]thiazole derivatives exhibited IC50 values ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma cells (SUIT-2, Capan-1, Panc-1) . These findings suggest strong potential for developing new anticancer agents based on this scaffold.
- Migration Inhibition : Compound 9c from related studies significantly inhibited the migration of cancer cells in scratch wound-healing assays, indicating its potential role in preventing metastasis .
- Broad-Spectrum Anticancer Activity : Other derivatives have shown potent cytotoxic activity against a range of cancer types, including murine leukemia and human cervix carcinoma, with IC50 values in the submicromolar range . This broad-spectrum activity highlights the versatility of the imidazo[2,1-b]thiazole framework in targeting various cancers.
Additional Biological Activities
Beyond anticancer properties, N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide may exhibit other pharmacological activities:
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some imidazo derivatives are being studied for their anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases.
Research Challenges and Future Directions
While promising results have emerged from initial studies, several challenges remain:
- Optimization of Structure : Further modifications to enhance potency and selectivity against specific cancer types are necessary.
- In Vivo Studies : Transitioning from in vitro findings to in vivo efficacy remains a critical step for clinical application.
- Mechanistic Studies : More detailed investigations into the molecular mechanisms underlying the anticancer effects will aid in understanding how to best utilize these compounds therapeutically.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The imidazo[2,1-b]thiazole core is shared among several compounds, but substituents and appended groups dictate their biological targets and activities. Key structural analogs include:
SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
- Structure: Contains a quinoxaline carboxamide group and a piperazinylmethyl substituent on the imidazothiazole.
- Biological Activity : Potent SIRT1 activator, enhancing mitochondrial biogenesis and oxidative metabolism .
- Key Differences: The quinoxaline moiety and piperazine group in SRT1720 confer distinct pharmacokinetic properties compared to the cyclopropane and methyl groups in the target compound.
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
- Structure : Coumarin core fused with imidazothiazole.
- Biological Activity : Antiviral activity against Parvovirus B19, with inhibition of viral replication in erythroid progenitor cells .
- Key Differences : The coumarin scaffold replaces the phenyl-cyclopropane unit, emphasizing the role of the heterocyclic core in antiviral targeting.
Tetrahydrofuran-2-carboxylic acid-[3-(2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-6-yl)-phenyl]-amide
Functional and Mechanistic Comparisons
*Molecular formulas inferred from IUPAC names where explicit data were unavailable.
Key Structural Determinants of Activity
- Cyclopropane vs. Quinoxaline: The cyclopropanecarboxamide in the target compound may enhance metabolic stability compared to SRT1720’s quinoxaline, which improves SIRT1 binding affinity .
- Methyl Group vs.
- Coumarin Core: The coumarin derivatives demonstrate that minor structural changes (e.g., chromen-2-one substitution) shift activity from metabolic regulation to antiviral effects .
Q & A
Q. What are the primary molecular targets and mechanisms of action associated with this compound?
The compound and its structural analogs (e.g., SRT1720, TAK-632) target pathways such as SIRT1-mediated mitochondrial biogenesis and RIPK3-dependent necroptosis. SRT1720 activates SIRT1, leading to deacetylation of PGC-1α, which drives mitochondrial DNA replication, respiratory complex upregulation (e.g., NDUFB8), and ATP synthesis in renal proximal tubular cells (RPTCs) . TAK-632 inhibits necroptosis by blocking RIPK3 phosphorylation and necrosome formation .
Q. What in vitro assays are recommended to assess mitochondrial biogenesis effects?
Key assays include:
- Mitochondrial DNA copy number quantification via qPCR targeting ND6 or other mitochondrial genes.
- Western blotting for proteins like NDUFB8 (Complex I) and ATP synthase α (Complex V) to evaluate respiratory chain components.
- Mitochondrial respiration rates using oxygen consumption (QO2) measurements with inhibitors (e.g., FCCP) to assess uncoupled respiration .
Q. Which structural features are critical for target binding and activity?
The imidazo[2,1-b]thiazole core and cyclopropanecarboxamide moiety are essential for interactions with SIRT1 and RIPK3. Modifications to the phenyl ring (e.g., fluoro or cyano substituents) enhance selectivity, as seen in TAK-632 analogs targeting RIPK3 . The piperazine or morpholine groups in SRT1720 derivatives improve solubility and SIRT1 binding .
Q. What in vivo models are used to validate therapeutic efficacy?
- Oxidative injury models : SRT1720 rescues mitochondrial function in RPTCs after tert-butyl hydroperoxide (TBHP)-induced damage .
- Inflammatory disease models : TAK-632 analogs improve survival in TNF-induced systemic inflammatory response syndrome (SIRS) in mice .
Advanced Research Questions
Q. How can researchers resolve contradictions regarding AMPK dependency in mitochondrial biogenesis studies?
SRT1720-induced mitochondrial biogenesis is AMPK-independent, as shown in AMPK knockout models. To validate this, use AMPK inhibitors (e.g., Compound C) or genetic silencing (siRNA/shRNA) alongside assays for acetylated PGC-1α and SIRT1 activity . Contrast with AMPK-dependent agents like AICAR to confirm pathway specificity.
Q. What strategies optimize blood-brain barrier (BBB) penetration for CNS applications?
Structural modifications, such as reducing molecular weight (<450 Da) and incorporating lipophilic groups (e.g., trifluoromethyl), improve BBB penetration. For example, TAK-632 derivatives with smaller substituents show enhanced brain bioavailability in glioblastoma models .
Q. How can SAR studies improve selectivity between RIPK1 and RIPK3?
Replace the quinoxaline group (in SRT1720) with carbamide moieties to shift selectivity toward RIPK3. Compound 42 from TAK-632 analogs achieves >60-fold selectivity for RIPK3 over RIPK1 by optimizing hydrogen-bonding interactions with the kinase domain .
Q. What experimental controls are critical for validating SIRT1 activation?
Q. How do researchers quantify necroptosis inhibition accurately?
Use phospho-RIPK3 Western blotting to assess kinase activity and MLKL oligomerization assays (non-reducing PAGE) to detect necrosome formation. In vivo, measure serum inflammatory markers (e.g., IL-6) and survival rates in SIRS models .
Q. What methodologies enhance metabolic stability during lead optimization?
- Microsomal stability assays : Identify metabolic hotspots (e.g., cytochrome P450 degradation).
- Deuterium incorporation : Stabilize vulnerable positions (e.g., methyl groups in the imidazo[2,1-b]thiazole ring).
- Prodrug strategies : Mask polar groups (e.g., cyclopropanecarboxamide) to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
